molecular formula C7H6O2S B013031 3-(3-Thienyl)acrylic acid CAS No. 102696-71-9

3-(3-Thienyl)acrylic acid

Cat. No. B013031
M. Wt: 154.19 g/mol
InChI Key: VYRYYUKILKRGDN-OWOJBTEDSA-N
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Description

Synthesis Analysis

The synthesis of 3-(3-Thienyl)acrylic acid and its derivatives has been explored through various methods. Notably, one approach involves the direct nitration of 3-(2-thienyl) acrylic acid, obtained from 2-thiophenecarboxaldehyde, to produce 3-(5-nitro-2-thienyl) acrylic acid in good yield. This method bypasses the need for proceeding through 5-nitro-2-thiophenecarboxaldehyde diacetate, offering a streamlined route to the target compound and its amide and ester derivatives (Kimura, Yabuuchi, & Hisaki, 1962).

Molecular Structure Analysis

The molecular structure of poly(3-thiophen-3-yl-acrylic acid), a polymer derivative of 3-(3-Thienyl)acrylic acid, has been studied using quantum chemical calculations and experimental techniques. This research has proposed a structural model showing head-to-tail polymer linkages and the acrylic acid side group in a trans-conformation. Such structural insights are crucial for understanding the material's properties and guiding further modifications (Bertran et al., 2008).

Chemical Reactions and Properties

3-(3-Thienyl)acrylic acid undergoes various chemical reactions, enabling the synthesis of a wide array of derivatives. For example, its ability to form esters and amides by condensation with alcohols, phenols, and amines, respectively, highlights its chemical versatility. Additionally, its bromination to produce 2-bromo-3-(5-nitro-2-thienyl) acrylic acid esters further demonstrates its reactivity and potential for creating compounds with varied properties (Kimura, Yabuuchi, & Hisaki, 1962).

Physical Properties Analysis

The physical properties of compounds derived from 3-(3-Thienyl)acrylic acid, such as their solubility in polar solvents, are of particular interest. These properties are essential for their application in various domains, including material science and medicinal chemistry. For instance, the solubility of poly(3-thiophen-3-yl-acrylic acid) in aqueous base and acetone solutions opens up possibilities for its use in biomedical applications and as a material for environmental sustainability (Bertran et al., 2008).

Chemical Properties Analysis

The chemical properties of 3-(3-Thienyl)acrylic acid derivatives, such as their antibacterial activities, are crucial for their potential application in creating new antimicrobials. The ability to synthesize derivatives with varying degrees of antibacterial activity against specific bacteria showcases the compound's utility in developing targeted therapies (Kimura, Yabuuchi, & Hisaki, 1962).

Scientific Research Applications

  • Electrochemical Applications : 3-(3-thienyl) acrylic acid can form self-assembled monolayers on gold surfaces and protect nanoclusters. This property is particularly useful in the development of sensors and devices (Nirmal, Kavitha, Berchmans, & Yegnaraman, 2007).

  • Organic Electronics and Catalysis : Organotin derivatives of 3-benzoyl--methylphenylacetic acid and 3-(2-thienyl)acrylic acid show potential applications in organic electronics and catalysis (Masood, Ali, Danish, & Mazhar, 2002).

  • Polymer Chemistry : Poly(3-thiophene-3-yl-acrylic acid) is a new polythiophene derivative soluble in polar solvents, with structural and electronic properties consistent with quantum mechanical calculations, indicating potential applications in advanced polymer materials (Bertran et al., 2008).

  • Antibacterial Activity : Derivatives of 3-(5-nitro-2-thienyl) acrylic acid have shown promising antibacterial activity in vitro against various bacteria (Kimura, Yabuuchi, & Hisaki, 1962).

  • Chemical Synthesis : The compound has been used in the bromination of -3-thienylacrylic acid in glacial acetic acid to produce stable olefinic addition products, such as -3-thienyl-,-dibromopropionic acid (Campaigne, Fedor, & Johnson, 1964).

  • Crystal Structure Analysis : The crystal structure of (2E)-3-(2-thienyl)acrylic acid-benzene-1,2-diamine demonstrates planar thiophene and benzene rings, with stabilizing intermolecular N-H and O-H hydrogen-bonding interactions (Akkurt et al., 2007).

  • Asymmetric Synthesis : Asymmetric hydrogenation of 2-(4-methoxy-5-phenyl-3-thienyl)acrylic acid has been achieved, yielding products with high yield and optical purity (Stoll & Süess, 1974).

Safety And Hazards


  • Safety Precautions : Handle with care, wear appropriate protective equipment.

  • Hazardous Reactions : Avoid strong oxidizing agents.

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.


Future Directions

Research on 3-(3-Thienyl)acrylic acid continues to explore its applications in organic synthesis, materials science, and pharmaceuticals. Investigating its reactivity, stability, and potential biological activities will guide future studies.


Remember that this analysis is based on available information, and further research may reveal additional insights. 🌟


properties

IUPAC Name

(E)-3-thiophen-3-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2S/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRYYUKILKRGDN-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601294323
Record name (2E)-3-(3-Thienyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Thienyl)acrylic acid

CAS RN

102696-71-9, 1195-52-4
Record name (2E)-3-(3-Thienyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102696-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Thienyl)acrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-(3-Thienyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294323
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Record name 3-(3-thienyl)acrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.455
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2E)-3-(thiophen-3-yl)prop-2-enoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
RG Nirmal, AL Kavitha, S Berchmans… - … of nanoscience and …, 2007 - ingentaconnect.com
Formation of self assembled monolayers on gold surface by thiols and disulphides is a well known phenomenon and extensive research work has been carried out in this area with …
S Gronowitz, B Maltesson, S Liaaen-Jensen… - Acta Chem …, 1972 - actachemscand.org
Recently, a new route to the bonzo [b]-thiophene series has been described, consisting of heating cinnamic acids with thionyl chloride and pyridine, which leads to 3-chloro-2-benzo [b] …
Number of citations: 30 actachemscand.org
AS Matharu, D Chambers‐Asman - Liquid Crystals, 2007 - Taylor & Francis
The synthesis, transition temperatures and structure–property relationships of a variety of thiophene‐containing azobenzene esters derived from either 3‐(2‐thienyl)acrylic acid (series I, …
MLJ MIHAILOVIć, M TOT - The Journal of Organic Chemistry, 1957 - ACS Publications
(1) Requests for reprints shouldbe addressed to Dr. M. Lj. Mihailovic, Institute of Chemistry, Faculty of Sciences, 1, Studentski trg, Belgrade, Yugoslavia.(2) Campaigne and LeSuer, J. …
Number of citations: 10 0-pubs-acs-org.brum.beds.ac.uk
SD Perera - 2016 - 192.248.48.160
Electrochemical syntheses of conducting polythiophenes and polypyrroles received considerable attention. Unlike pyrrole based polymers, some 3-substituted polythiophene …
Number of citations: 3 192.248.48.160
V Vrdoljak, B Prugovečki, D Matković-Čalogović… - Inorganica Chimica …, 2010 - Elsevier
The first structurally characterised oxomolybdenum(V) complexes with thienyl carboxylate ligands were prepared by the reaction of [Mo 2 O 3 (C 5 H 7 O 2 ) 4 ] or (NH 4 ) 2 [MoOCl 5 ] …
T Kuroda-Sowa, T Nogami, M Maekawa… - Molecular Crystals and …, 2002 - Taylor & Francis
Magnetic properties of [Mn 12 ] complexes with sulfer-containing carboxylates, [Mn 12 O 12 (tha) 16 (H 2 O) 4 ] ( 2 ) and [Mn 12 O 12 (tpc) 16 (H 2 O) 4 ] ( 3 ) (thaH= trans -3-(3-thienyl)…
DM Chambers-Asman - 2007 - search.proquest.com
This thesis reports the synthesis, transition temperatures and structure-property relationships of a variety of thiophene-containing azobenzene esters derived from either 3-(2-thienyl) …
J Meiwes, M Schudok, G Kretzschmar - Tetrahedron: Asymmetry, 1997 - Elsevier
l-Thienylalanines were prepared via the hydantoin and azlactone routes with the key step consisting of the microbial transamination of 2-hydroxy-3-thienylacrylic with l-aspartic acid as …
WJ Raich, CS Hamilton - Journal of the American Chemical …, 1957 - ACS Publications
The hydrolysis of 2-nitro-3-thenyl acetate (Ilia) to the alcoholII proceeded satisfactorily only in acid solution because of the sensitivity of both com-pounds to decomposition in base. …
Number of citations: 21 0-pubs-acs-org.brum.beds.ac.uk

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